1-Naphthaleneboronic acid
Overview
Description
1-Naphthaleneboronic acid is an organic compound with the molecular formula C₁₀H₉BO₂. It is a boronic acid derivative of naphthalene, characterized by the presence of a boronic acid group attached to the first carbon of the naphthalene ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Mechanism of Action
Target of Action
1-Naphthaleneboronic acid, also known as 1-Naphthylboronic acid, is a useful synthetic intermediate . It is primarily used as a reagent in the synthesis of various organic compounds .
Mode of Action
This compound is a key building block for the introduction of a naphthyl group through cross-coupling protocols . It interacts with its targets through the Suzuki reaction, a type of palladium-catalyzed cross-coupling reaction .
Biochemical Pathways
The compound is involved in the synthesis of polyaromatic hydrocarbons utilizing the Suzuki reaction . It is also used in the preparation of 9-anthracene-spirobenzofluorene host materials .
Result of Action
This compound is used as a substrate in fluorometric boronic acid-based saccharide sensors based on the Suzuki homocoupling reactions . It is also a starting material for the preparation of 9-anthracene-spirobenzofluorene host materials .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
Biochemical Analysis
Biochemical Properties
1-Naphthaleneboronic acid plays a significant role in biochemical reactions. It is used as a starting material for the preparation of 9-anthracene-spirobenzofluorene host materials . It is also used in the synthesis of a bifunctional polymer for the hydrolysis of cellulose . Furthermore, it serves as a substrate in fluorometric boronic acid-based saccharide sensors based on the Suzuki homocoupling reactions .
Cellular Effects
It is known to be involved in the synthesis of polyaromatic hydrocarbons utilizing the Suzuki reaction . This suggests that it may influence cellular processes related to these compounds.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a building block in cross-coupling protocols . It participates in the Suzuki reaction, a type of palladium-catalyzed cross-coupling reaction, to synthesize polyaromatic hydrocarbons .
Metabolic Pathways
It is known to be a useful synthetic intermediate, suggesting that it may be involved in various biochemical synthesis pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Naphthaleneboronic acid can be synthesized through several methods. One common approach involves the reaction of naphthalene with boron tribromide followed by hydrolysis. Another method includes the palladium-catalyzed borylation of naphthalene using bis(pinacolato)diboron as the boron source.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are typically carried out under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Naphthaleneboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones.
Reduction: It can be reduced to form naphthalenes.
Substitution: It participates in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Naphthalenes.
Substitution: Halogenated or nitro-substituted naphthalenes.
Scientific Research Applications
1-Naphthaleneboronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is employed in the production of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
- Phenylboronic acid: Used in similar cross-coupling reactions but with a simpler aromatic ring.
- 2-Naphthaleneboronic acid: Similar structure but with the boronic acid group attached to the second carbon of the naphthalene ring.
- 4-Biphenylboronic acid: Contains a biphenyl structure, offering different reactivity and applications.
Properties
IUPAC Name |
naphthalen-1-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BO2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMMCEUVDBVXTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC2=CC=CC=C12)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80930396 | |
Record name | Naphthalen-1-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80930396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13922-41-3 | |
Record name | 1-Naphthylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13922-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Naphthaleneboronic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78936 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Naphthalen-1-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80930396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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